Dual N-Alkyl Substitution Creates a Unique Tertiary Amide Topology Absent in Mono-Substituted Comparators
The target compound possesses two distinct N-alkyl groups (furan-2-ylmethyl and tetrahydropyran-4-yl) forming a tertiary benzamide, whereas the closest purchasable analogs—CAS 700859-37-6 (N-(furan-2-ylmethyl)-2,3-dimethoxybenzamide) and CAS 1428363-74-9 (N-[2-(furan-3-yl)ethyl]-2,3-dimethoxybenzamide)—are secondary amides with a single N-substituent. This structural distinction results in a minimum 84 Da molecular weight increase (345.4 vs. 261.3 or 275.3 g/mol) and eliminates the hydrogen-bond donor capacity of the amide NH, a recognized factor for reducing P-glycoprotein (P-gp) recognition and improving CNS drug-likeness [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 345.39 g/mol; 0 H-bond donors (tertiary amide) |
| Comparator Or Baseline | CAS 700859-37-6: MW = 261.27 g/mol, 1 H-bond donor (secondary amide); CAS 1428363-74-9: MW = 275.30 g/mol, 1 H-bond donor (secondary amide) |
| Quantified Difference | ΔMW = +84.1 and +70.1 g/mol; ΔHBD = −1 vs. both comparators |
| Conditions | Structural analysis via SMILES comparison; data from PubChem and vendor technical datasheets |
Why This Matters
The combination of higher molecular weight and zero H-bond donors predicts superior passive membrane permeability and reduced P-gp efflux liability compared to secondary amide analogs, directly impacting CNS exposure in screening cascade decisions.
- [1] PubChem Compound Summary for CID 5365945. N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide. U.S. National Library of Medicine. View Source
